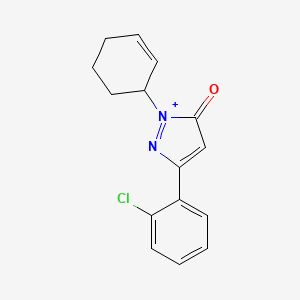
5-(2-Chlorophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-(2-Chlorophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one” is a synthetic organic compound that belongs to the class of pyrazolium derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-(2-Chlorophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one” typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the 2-chlorophenyl group: This step involves the substitution reaction of the pyrazole ring with a chlorinated aromatic compound.
Cyclohexene addition: The final step involves the addition of a cyclohexene moiety to the pyrazole ring under specific reaction conditions, such as the use of a strong base or a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
化学反応の分析
Types of Reactions
“5-(2-Chlorophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of “5-(2-Chlorophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one” involves its interaction with specific molecular targets and pathways. This could include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors.
Modulation of signaling pathways: It may affect cellular signaling pathways, leading to changes in cell behavior.
類似化合物との比較
Similar Compounds
- 5-Phenyl-2-(cyclohex-2-en-1-yl)-3-oxo-3H-pyrazol-2-ium
- 5-(2-Bromophenyl)-2-(cyclohex-2-en-1-yl)-3-oxo-3H-pyrazol-2-ium
- 5-(2-Methylphenyl)-2-(cyclohex-2-en-1-yl)-3-oxo-3H-pyrazol-2-ium
Uniqueness
“5-(2-Chlorophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one” is unique due to the presence of the 2-chlorophenyl group, which may impart specific chemical and biological properties that differentiate it from other similar compounds.
特性
CAS番号 |
118049-75-5 |
|---|---|
分子式 |
C15H14ClN2O+ |
分子量 |
273.74 |
IUPAC名 |
5-(2-chlorophenyl)-2-cyclohex-2-en-1-ylpyrazol-2-ium-3-one |
InChI |
InChI=1S/C15H14ClN2O/c16-13-9-5-4-8-12(13)14-10-15(19)18(17-14)11-6-2-1-3-7-11/h2,4-6,8-11H,1,3,7H2/q+1 |
InChIキー |
JLCBGBYHCGMXCD-UHFFFAOYSA-N |
SMILES |
C1CC=CC(C1)[N+]2=NC(=CC2=O)C3=CC=CC=C3Cl |
同義語 |
5-(2-CHLOROPHENYL)-2,4-DIHYDRO-2-PHENYL-3H-PYRAZOL-3-ONE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















